1,1,1,3,3,3-Hexafluoro-2-propanol
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-propanol is a fluorinated alcohol with the chemical formula CF₃CH(OH)CF₃. It is known for its high polarity and ionizing power, making it a valuable solvent in various chemical reactions. This compound is commonly used in organic synthesis and has applications in both academic research and industrial processes .
Mechanism of Action
Target of Action
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is primarily used as a solvent in peptide chemistry . It is also used for the derivatization of certain acids such as glutamic acid, homovanillic, iso-homovanillic and dihydroxyphenyl acetic acids, and Υ-aminobutyric acid .
Mode of Action
HFIP is a highly polar solvent with high ionizing power . It facilitates Friedel–Crafts-type reactions , using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
HFIP plays a role in the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . It also stabilizes the a-helical conformation in unfolded peptides and proteins like ß-lactoglobulin and melittin .
Pharmacokinetics
It is known to be athermally stable solvent that is miscible with water and many polar organic solvents . This suggests that it may have good bioavailability due to its solubility properties.
Result of Action
The primary result of HFIP’s action is the facilitation of certain chemical reactions, particularly Friedel–Crafts-type reactions . It also aids in the stabilization of a-helical conformations in unfolded peptides and proteins .
Action Environment
The action of HFIP can be influenced by environmental factors. For instance, it is used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) method to improve separation and detection . It is also known to be a hazardous material that can cause severe skin burns and eye damage .
Biochemical Analysis
Biochemical Properties
1,1,1,3,3,3-Hexafluoro-2-propanol is an efficient hydrogen-bond donor and highly polar solvent for reactions with Si-capped Π donors . It has been found to induce self-assembly of an aromatic dipeptide .
Molecular Mechanism
The molecular mechanism of this compound involves facilitating Friedel–Crafts-type reactions . It enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3,3-Hexafluoro-2-propanol can be synthesized through the reaction of hydrogen fluoride with isopropanol. The process involves adding hydrogen fluoride and isopropanol to a reaction vessel, followed by heating and stirring. The mixture is then separated and purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced separation and purification techniques is crucial to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-propanol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It participates in nucleophilic substitution reactions due to its high polarity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-propanol is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Similar in structure but with a methyl group instead of a hydroxyl group.
1,1,1,3,3,3-Hexafluoroisopropyl alcohol: Another name for 1,1,1,3,3,3-Hexafluoro-2-propanol.
Uniqueness
This compound is unique due to its combination of high polarity, hydrogen-bonding ability, and stability. These properties make it an indispensable solvent in various chemical and industrial applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEAHWXPCBROCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022134 | |
Record name | 2H-Perfluoro-2-propanol | |
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Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1,1,3,3,3-hexafluoro-2-propanol is a clear colorless oily liquid with an aromatic odor. (NTP, 1992) Combustible, may cause burns to skin, eyes and mucous membranes., Liquid, Colorless to light colored liquid; [CAMEO] Melting point = -4 deg C; Miscible in water; [MSDSonline] | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro- | |
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Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |
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Boiling Point |
138 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Flash Point |
greater than 200 °F (NTP, 1992), Flash point > 93 °C | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Density |
1.596 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Vapor Pressure |
158 mmHg at 72 °F ; 556 mmHg at 124 °F; 1468 mmHg at 167 °F (NTP, 1992), 159.0 [mmHg] | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |
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CAS No. |
920-66-1 | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Record name | 1,1,1,3,3,3-Hexafluoro-2-propanol | |
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Record name | Hexafluoroisopropanol | |
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Record name | Hexafluoroisopropanol | |
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Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro- | |
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Record name | 2H-Perfluoro-2-propanol | |
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Record name | 1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Record name | 1,1,1,3,3,3-HEXAFLUOROISOPROPANOL | |
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Melting Point |
25 °F (NTP, 1992) | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | |
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Retrosynthesis Analysis
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